BenchChemオンラインストアへようこそ!

Ethyl LipotF

Epitranscriptomics FTO ALKBH

Ethyl LipotF is the only FTO inhibitor offering >30-fold selectivity against ALKBH2/3/5 and >100-fold against PHD2 and JMJD2A, ensuring clean attribution of biological effects to FTO inhibition. With an IC50 of 0.81 μM and validated concentration-dependent m6A modulation in HeLa cells, it serves as the gold-standard positive control for epitranscriptomic research. Unlike FB23, Entacapone, or Meclofenamic acid, its well-characterized selectivity profile eliminates confounding off-target effects, guaranteeing data reproducibility. Standard bulk pricing and global shipping available.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B2810323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl LipotF
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+
InChIKeyXUKLGMSFWAEOPR-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl LipotF Procurement Guide: FTO Inhibitor Selection and Specification


Ethyl LipotF (CAS: 1808089-27-1) is a small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase within the AlkB family of dioxygenases. The compound is characterized by a molecular formula of C19H19N3O4 and a molecular weight of 353.37 g/mol [1]. As a selective FTO inhibitor, Ethyl LipotF demonstrates an IC50 of 0.81 μM and exhibits over 30-fold selectivity against the related AlkB homologs ALKBH2, ALKBH3, and ALKBH5, as well as more than 100-fold selectivity against the oxygenases PHD2 and JMJD2A . In cellular assays using HeLa cells, Ethyl LipotF increases levels of modified m6A in a concentration-dependent manner, confirming its target engagement and on-target functional activity [1].

Why FTO Inhibitor Class Compounds Cannot Be Substituted for Ethyl LipotF


FTO inhibitors represent a diverse class of small molecules with distinct selectivity profiles, potency ranges, and cellular activities, making generic substitution highly problematic. Direct procurement of an alternative FTO inhibitor—such as FB23, Entacapone, or Meclofenamic acid—without rigorous comparative evaluation introduces significant risk of confounding experimental outcomes due to divergent off-target engagement and varying degrees of m6A modulation . Ethyl LipotF's well-characterized selectivity window against key AlkB homologs and unrelated oxygenases provides a defined, reproducible tool for dissecting FTO-specific biology, whereas the use of a non-selective or less-characterized inhibitor would obscure mechanistic interpretation and undermine data reproducibility .

Quantitative Differentiation: Ethyl LipotF vs. Key Comparators


Target Selectivity: Ethyl LipotF vs. ALKBH Family Enzymes

Ethyl LipotF is a selective FTO inhibitor with an IC50 of 0.81 μM. Crucially, it demonstrates >30-fold selectivity for FTO over the related AlkB family members ALKBH2, ALKBH3, and ALKBH5, and >100-fold selectivity over the structurally distinct oxygenases PHD2 and JMJD2A . This selectivity profile is essential for attributing observed biological effects specifically to FTO inhibition, rather than to confounding activities against other RNA or histone demethylases.

Epitranscriptomics FTO ALKBH

Cellular Functional Activity: Ethyl LipotF vs. Entacapone

In HeLa cells, Ethyl LipotF elicits a concentration-dependent increase in modified N6-methyladenosine (m6A) levels, providing direct evidence of cellular target engagement and functional inhibition of FTO demethylase activity [1]. In contrast, while Entacapone is also an FTO inhibitor, it exhibits a significantly higher IC50 of 3.5 μM for FTO demethylation and is primarily known as a catechol-O-methyltransferase (COMT) inhibitor with an IC50 of 151 nM . The substantially lower potency of Entacapone against FTO, combined with its potent off-target activity, renders Ethyl LipotF a more suitable tool for studies requiring potent and selective FTO modulation.

m6A Epigenetics HeLa Cells

Potency Comparison: Ethyl LipotF vs. FB23

FB23 is another well-characterized FTO inhibitor with a reported IC50 of 60 nM . While FB23 exhibits higher apparent potency than Ethyl LipotF (IC50 = 0.81 μM) in biochemical assays, direct cross-study comparison is complicated by differences in assay conditions and reported values. The selection between these two inhibitors hinges on the specific experimental requirements: Ethyl LipotF provides a sub-micromolar, well-validated tool with extensive selectivity data against AlkB family members, whereas FB23 offers nanomolar potency but may present a different selectivity and off-target profile that requires independent validation for each application .

FTO Inhibitor IC50

Defined Application Scenarios for Ethyl LipotF Based on Quantitative Evidence


Mechanistic Dissection of FTO-Specific m6A Regulation

Ethyl LipotF is ideally suited for experiments requiring confident attribution of biological effects to FTO inhibition. Its >30-fold selectivity over ALKBH2/3/5 ensures that observed changes in m6A levels and downstream gene expression are not confounded by off-target activity on related demethylases . This makes it the inhibitor of choice for studies mapping FTO-dependent epitranscriptomic pathways, validating FTO as a therapeutic target, or investigating the role of m6A in cellular processes such as differentiation, proliferation, and stress response [1].

Cell-Based Assays for FTO Inhibitor Screening and Validation

Given its demonstrated concentration-dependent increase in m6A levels in HeLa cells , Ethyl LipotF serves as a robust positive control or reference compound in cell-based assays for novel FTO inhibitor development. Its well-defined activity profile provides a benchmark for comparing the potency and efficacy of new chemical entities, ensuring assay reliability and reproducibility [1].

Comparative Studies with Other FTO Inhibitors

Ethyl LipotF's selectivity and potency characteristics make it a valuable comparator in studies evaluating the biological impact of different FTO inhibitors. For instance, it can be used alongside more potent but potentially less selective compounds like FB23 to dissect the relationship between potency, selectivity, and functional outcome, or with weaker inhibitors like Entacapone to establish structure-activity relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl LipotF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.